molecular formula C24H30N2O3S B270623 N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B270623
M. Wt: 426.6 g/mol
InChI Key: NMSWTPOJSSNLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, also known as ADMQS, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. ADQMPS is a sulfonamide derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. DHODH inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has been reported to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, decrease the expression of anti-apoptotic proteins, and increase the expression of pro-apoptotic proteins. It has also been reported to have anti-inflammatory effects and can inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its limited stability in certain solvents and its potential to form complexes with metal ions.

Future Directions

There are several future directions for the research on N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections. Another direction is to investigate its potential as a lead compound for the development of new drugs with improved efficacy and lower toxicity. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and to identify potential drug targets for its use in various diseases.

Synthesis Methods

The synthesis of N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves the reaction of 1-adamantylmethylamine with dimethyl malonate, followed by the reaction of the resulting compound with 8-chloro-1-cyclopropyl-6-fluoro-7-(2-methyl-8-quinolinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The final step involves the reaction of the resulting compound with sulfonamide to obtain N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide.

Scientific Research Applications

N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has shown potential in various scientific studies, particularly in the field of drug discovery. It has been reported to have anticancer, antibacterial, and antifungal properties. Studies have also shown that N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has the potential to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

N-(1-adamantylmethyl)-N,9-dimethyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide

InChI

InChI=1S/C24H30N2O3S/c1-15-5-22(27)26-4-3-19-9-20(10-21(15)23(19)26)30(28,29)25(2)14-24-11-16-6-17(12-24)8-18(7-16)13-24/h5,9-10,16-18H,3-4,6-8,11-14H2,1-2H3

InChI Key

NMSWTPOJSSNLCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)N(C)CC45CC6CC(C4)CC(C6)C5

Canonical SMILES

CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)N(C)CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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